Cas no 59215-43-9 (2-Amino-3-piperazin-1-ylpyrazine)

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic compound featuring both pyrazine and piperazine moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural framework allows for functionalization at multiple sites, enabling the development of targeted bioactive molecules. The compound’s piperazine ring enhances solubility and bioavailability, while the pyrazine core contributes to its potential as a scaffold for kinase inhibitors or antimicrobial agents. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry research. This compound is particularly valuable for constructing complex molecules with tailored pharmacological properties.
2-Amino-3-piperazin-1-ylpyrazine structure
59215-43-9 structure
Product Name:2-Amino-3-piperazin-1-ylpyrazine
CAS No:59215-43-9
MF:C8H13N5
MW:179.222320318222
MDL:MFCD08460068
CID:838707
PubChem ID:45099744
Update Time:2025-06-15

2-Amino-3-piperazin-1-ylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-piperazin-1-ylpyrazine
    • 3-piperazin-1-ylpyrazin-2-amine
    • 3-(piperazin-1-yl)pyrazin-2-amine
    • SCHEMBL4987330
    • AKOS005259414
    • DTXSID10668094
    • 59215-43-9
    • CS-0359631
    • MDL: MFCD08460068
    • Inchi: 1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11)
    • InChI Key: ZKYQDUPZKFLAKR-UHFFFAOYSA-N
    • SMILES: N1(C2C(N)=NC=CN=2)CCNCC1

Computed Properties

  • Exact Mass: 179.11700
  • Monoisotopic Mass: 179.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • Boiling Point: 396°C at 760 mmHg
  • PSA: 67.07000
  • LogP: 0.44340

2-Amino-3-piperazin-1-ylpyrazine Security Information

2-Amino-3-piperazin-1-ylpyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-3-piperazin-1-ylpyrazine Suppliers

Amadis Chemical Company Limited
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(CAS:59215-43-9)2-Amino-3-piperazin-1-ylpyrazine
Order Number:A869245
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:16
Price ($):512.0
Email:sales@amadischem.com

Additional information on 2-Amino-3-piperazin-1-ylpyrazine

Introduction to 2-Amino-3-piperazin-1-ylpyrazine (CAS No. 59215-43-9)

2-Amino-3-piperazin-1-ylpyrazine, identified by its Chemical Abstracts Service (CAS) number 59215-43-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of both amino and piperazine functional groups makes it a versatile scaffold for designing molecules with potential biological activity.

The structural features of 2-Amino-3-piperazin-1-ylpyrazine contribute to its unique chemical properties, which include solubility, reactivity, and interaction with biological targets. The piperazine moiety, in particular, is well-known for its role as a pharmacophore in various therapeutic agents, including antipsychotics, antidepressants, and antifungals. This makes 2-Amino-3-piperazin-1-ylpyrazine a valuable building block for medicinal chemists seeking to develop novel drug candidates.

In recent years, the pharmaceutical industry has increasingly focused on the discovery of small-molecule inhibitors that modulate enzyme activity and cellular signaling pathways. 2-Amino-3-piperazin-1-ylpyrazine has been explored as a precursor in the synthesis of compounds targeting various diseases. For instance, researchers have utilized this scaffold to develop inhibitors of kinases and other enzymes involved in cancer progression. The compound’s ability to engage with multiple biological targets underscores its potential as a lead molecule in drug discovery.

One of the most compelling aspects of 2-Amino-3-piperazin-1-ylpyrazine is its role in the development of antiviral agents. The pyrazine ring’s electronic properties allow it to interact with viral proteases and polymerases, disrupting critical steps in the viral life cycle. Recent studies have demonstrated the efficacy of derivatives of 2-Amino-3-piperazin-1-ylpyrazine in inhibiting replication of RNA viruses, including those responsible for emerging infectious diseases. This has opened up new avenues for therapeutic intervention against viral infections.

The synthesis of 2-Amino-3-piperazin-1-ylpyrazine involves multi-step organic reactions that highlight its synthetic utility. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to introduce the amino and piperazine moieties. Advances in synthetic methodologies have enabled the production of this compound in high purity, facilitating its use in downstream applications such as high-throughput screening (HTS) and structure-based drug design.

From a computational chemistry perspective, 2-Amino-3-piperazin-1-ylpyrazine has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can bind effectively to proteins involved in metabolic disorders and neurodegenerative diseases. These findings have guided the design of more potent derivatives with improved pharmacokinetic profiles.

The versatility of 2-Amino-3-piperazin-1-ylpyrazine extends beyond pharmaceutical applications. It has been employed in materials science for developing novel polymers and coordination complexes with applications in catalysis and sensing. The ability of this compound to form stable complexes with metal ions makes it a promising candidate for designing metallo-drugs that target specific pathological conditions.

In conclusion, 2-Amino-3-piperazin-1-ylpyrazine (CAS No. 59215-43-9) represents a structurally intriguing compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in drug discovery, particularly for antiviral and anticancer agents, underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic targets and synthetic strategies, the relevance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:59215-43-9)2-Amino-3-piperazin-1-ylpyrazine
A869245
Purity:99%
Quantity:5g
Price ($):512.0
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